6-(2,5-Dioxotetrahydrofuran-3-yl)-4-methyltetrahydro-1H-furo[3,4-c]pyran-1,3(6H)-dione
Description
Properties
IUPAC Name |
6-(2,5-dioxooxolan-3-yl)-4-methyl-4,6,7,7a-tetrahydro-3aH-furo[3,4-c]pyran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O7/c1-4-9-6(11(15)19-12(9)16)2-7(17-4)5-3-8(13)18-10(5)14/h4-7,9H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAJEAWMNSBEEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC(O1)C3CC(=O)OC3=O)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10949315 | |
| Record name | 6-(2,5-Dioxooxolan-3-yl)-4-methyltetrahydro-3H-furo[3,4-c]pyran-1,3(4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10949315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26427-28-1 | |
| Record name | 6-(2,5-Dioxooxolan-3-yl)-4-methyltetrahydro-3H-furo[3,4-c]pyran-1,3(4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10949315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-Dioxotetrahydrofuran-3-yl)-4-methyltetrahydro-1H-furo[3,4-c]pyran-1,3(6H)-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include dimethylformamide and other organic solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high purity and yield. The process is optimized to minimize by-products and maximize efficiency, often utilizing advanced catalytic methods and controlled reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-(2,5-Dioxotetrahydrofuran-3-yl)-4-methyltetrahydro-1H-furo[3,4-c]pyran-1,3(6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield simpler, more reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are typically controlled to maintain the integrity of the compound’s complex structure .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound .
Scientific Research Applications
Anticancer Properties
Research indicates that 6-(2,5-Dioxotetrahydrofuran-3-yl)-4-methyltetrahydro-1H-furo[3,4-c]pyran-1,3(6H)-dione has demonstrated anticancer activity in several studies.
Case Study Overview :
- Cell Lines Tested : The compound has been evaluated against various cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer).
- Mechanism of Action : Preliminary studies suggest that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
| Cell Line | Concentration (µM) | Observed Effect |
|---|---|---|
| A549 | 50 | Significant reduction in viability |
| MCF7 | 100 | Induction of apoptosis |
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties .
Research Findings :
- Pathogens Tested : Efficacy has been observed against Gram-positive and Gram-negative bacteria.
- Inhibition Studies : The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (µg/mL) | Observed Effect |
|---|---|---|
| Staphylococcus aureus | 25 | Complete growth inhibition |
| Escherichia coli | 50 | Moderate growth inhibition |
Applications in Medicinal Chemistry
The structural characteristics of this compound make it a valuable scaffold for the design of new therapeutic agents. Its potential applications include:
- Drug Development : The compound serves as a lead structure for synthesizing derivatives with enhanced potency and selectivity against specific cancer types or pathogens.
- Combination Therapies : Research suggests that combining this compound with existing chemotherapeutic agents may enhance overall efficacy and reduce resistance.
Mechanism of Action
The mechanism of action of 6-(2,5-Dioxotetrahydrofuran-3-yl)-4-methyltetrahydro-1H-furo[3,4-c]pyran-1,3(6H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dioxotetrahydrofuran-3-yl)-1,2,3,4-tetrahydronaphthalene-1,2-dicarboxylic Anhydride: Shares a similar dioxotetrahydrofuran moiety but differs in the core structure.
2,5-Dioxotetrahydro-3-furanyl acetate: Contains a similar dioxotetrahydrofuran group but has different functional groups attached.
Uniqueness
6-(2,5-Dioxotetrahydrofuran-3-yl)-4-methyltetrahydro-1H-furo[3,4-c]pyran-1,3(6H)-dione is unique due to its specific combination of furan and pyran rings with the dioxotetrahydrofuran moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
The compound 6-(2,5-Dioxotetrahydrofuran-3-yl)-4-methyltetrahydro-1H-furo[3,4-c]pyran-1,3(6H)-dione is an intriguing molecule with potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : CHO
- Molecular Weight : 300.27 g/mol
- Melting Point : 204°C
- Physical State : Solid (white to almost white powder)
The compound is soluble in dimethylformamide and has a density of approximately 1.5 g/cm³ at room temperature. Its structural characteristics include a dioxotetrahydrofuran moiety which is significant for its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds containing dioxotetrahydrofuran structures. For instance, derivatives similar to this compound have shown promising antibacterial and antifungal activities.
-
Antibacterial Activity :
- A series of synthesized compounds were tested against various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values indicated that many compounds exhibited significant antibacterial effects, particularly against Gram-positive bacteria.
- For example, compounds derived from dioxolane structures demonstrated MIC values ranging from 625 µg/mL to 1250 µg/mL against S. aureus and S. epidermidis .
- Antifungal Activity :
While specific mechanisms for the compound's activity are still under investigation, it is hypothesized that the presence of the dioxotetrahydrofuran ring contributes to interaction with microbial cell membranes or enzymes critical for their survival. This structural feature may enhance its ability to disrupt cellular processes.
Case Studies
Several studies have focused on the synthesis and biological evaluation of related compounds:
- Study on Dioxolane Derivatives : A study synthesized new 1,3-dioxolanes and evaluated their antibacterial and antifungal activities. The results indicated that structural variations significantly influenced their biological efficacy .
- Research on Isoindoline Derivatives : Another research effort explored isoindoline derivatives containing dioxo groups, revealing promising results against various pathogens .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. How can the stereochemistry of this compound be resolved using spectroscopic and crystallographic methods?
- Methodological Answer :
- X-ray crystallography is the gold standard for unambiguous stereochemical determination. Single-crystal analysis allows precise elucidation of bond angles, torsion angles, and spatial arrangement of substituents .
- NMR spectroscopy (e.g., , , NOESY) can identify coupling constants and spatial proximity of protons to infer stereochemistry. For example, vicinal coupling constants () in the tetrahydrofuran and pyran rings help distinguish axial vs. equatorial substituents .
- Table 1 : Key NMR signals for stereochemical assignment:
| Proton Position | δ (ppm) | Multiplicity | Coupling Constant (, Hz) | Inference |
|---|---|---|---|---|
| C3-H (tetrahydrofuran) | 4.2–4.5 | Doublet | 8–10 | Axial-equatorial coupling |
| C6-H (pyran) | 5.1–5.3 | Singlet | - | Non-equivalent environments |
Q. What experimental strategies optimize the synthesis of this compound with high enantiomeric purity?
- Methodological Answer :
- Chiral auxiliaries or catalysts : Use asymmetric catalysis (e.g., organocatalysts or transition-metal complexes) to control stereochemistry during ring-forming steps .
- Acid-mediated cyclization : Adjust reaction conditions (e.g., p-toluenesulfonic acid vs. trifluoroacetic acid) to favor kinetic vs. thermodynamic products. For example, trifluoroacetic acid at ambient temperature selectively stabilizes intermediates leading to higher enantiopurity .
- Table 2 : Reaction optimization parameters:
| Acid Catalyst | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee%) |
|---|---|---|---|
| p-TsOH | 80 | 65 | 75 |
| TFA | 25 | 82 | 92 |
Advanced Research Questions
Q. How can density functional theory (DFT) predict reaction pathways involving this compound?
- Methodological Answer :
- Transition state analysis : Compute energy barriers for acid-catalyzed ring-opening or cyclization steps to identify dominant pathways. For example, DFT studies show trifluoroacetic acid stabilizes carbocation intermediates, favoring 3,4-dihydro-2H-pyran derivatives over 1,3-butadienes .
- Solvent effects : Use polarizable continuum models (PCM) to simulate solvent interactions. Acetonitrile vs. trifluoroacetic acid alters protonation states and reaction selectivity .
- Validation : Compare computed NMR chemical shifts with experimental data to validate mechanistic models.
Q. How should researchers resolve contradictions in reaction product distributions under varying acid conditions?
- Methodological Answer :
- Kinetic vs. thermodynamic control : Perform time-resolved experiments (e.g., quenching at intervals) to track intermediate formation. For example, p-toluenesulfonic acid at reflux favors kinetic products (e.g., 4-aryl-2-trifluoromethyl-4H-pyrans), while TFA stabilizes thermodynamically favored intermediates .
- Isotopic labeling : Use -labeled reagents to trace oxygen migration during cyclization, clarifying competing pathways.
Q. What methodologies assess the compound's environmental fate and ecotoxicity?
- Methodological Answer :
- Long-term environmental partitioning : Use OECD 308/309 guidelines to study hydrolysis, photolysis, and biodegradation in water/soil systems. Measure log (octanol-water partition coefficient) to predict bioaccumulation potential .
- Ecotoxicological assays : Conduct Daphnia magna or algal growth inhibition tests (OECD 202/201) to determine acute/chronic toxicity. Correlate results with structural analogs (e.g., furopyran derivatives with known ecotoxicity profiles) .
Q. How can stability under varying pH and temperature conditions be systematically analyzed?
- Methodological Answer :
- Forced degradation studies : Expose the compound to extreme pH (1–13), heat (40–80°C), and UV light. Monitor degradation products via LC-MS and assign structures using HRMS/MS fragmentation patterns .
- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions.
Key Data Contradictions and Resolution Strategies
- Contradiction : Acid-catalyzed reactions yield divergent products (e.g., dihydropyrans vs. butadienes).
- Resolution : DFT calculations combined with kinetic isotope effects (KIE) can distinguish between competing mechanisms (e.g., protonation at carbonyl vs. ether oxygen) .
- Contradiction : Discrepancies in reported NMR shifts for stereoisomers.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
